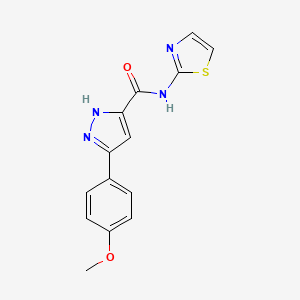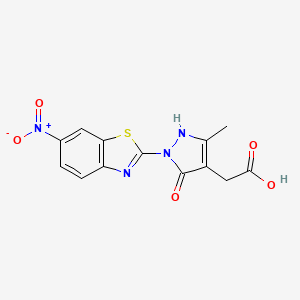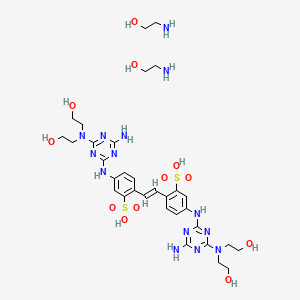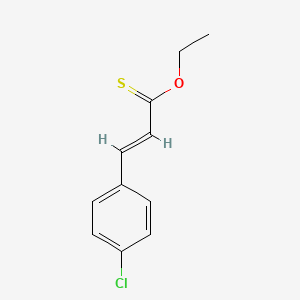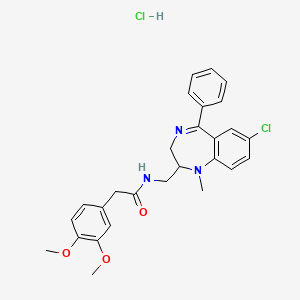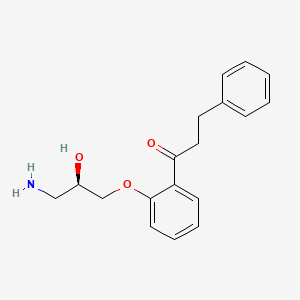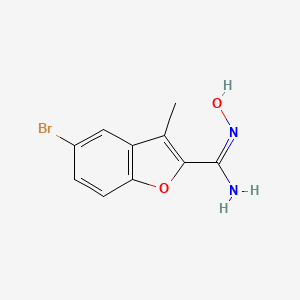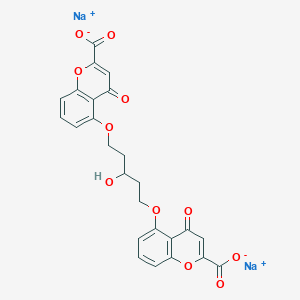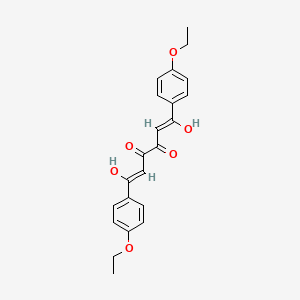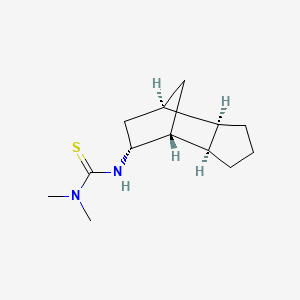
L-Glutamic acid, 4-cyclopentylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, 4-cyclopentylidene- is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, 4-cyclopentylidene- typically involves the modification of the L-glutamic acid molecule. One common method includes the introduction of a cyclopentylidene group to the glutamic acid backbone. This can be achieved through a series of chemical reactions, including esterification, cyclization, and subsequent deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of L-Glutamic acid, 4-cyclopentylidene- may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in large quantities, which can then be purified through various downstream processing techniques. The optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, 4-cyclopentylidene- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols; electrophiles like alkyl halides; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
L-Glutamic acid, 4-cyclopentylidene- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its role in metabolic processes and potential as a biochemical probe to investigate enzyme functions and interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or as a precursor for developing new pharmaceuticals.
Industry: Utilized in the production of biodegradable polymers and other materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, 4-cyclopentylidene- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing the function of these proteins. Additionally, it may participate in various metabolic pathways, contributing to the synthesis or degradation of other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid diethyl ester hydrochloride: A derivative of L-glutamic acid with ester groups, used in peptide synthesis and other chemical applications.
L-Glutamic acid based dendritic lipopeptide oligomers: Complex molecules used in drug delivery and other biomedical applications.
Uniqueness
L-Glutamic acid, 4-cyclopentylidene- stands out due to its cyclopentylidene group, which imparts unique structural and chemical properties. This modification can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
213778-21-3 |
|---|---|
Formule moléculaire |
C10H15NO4 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(2S)-2-amino-4-cyclopentylidenepentanedioic acid |
InChI |
InChI=1S/C10H15NO4/c11-8(10(14)15)5-7(9(12)13)6-3-1-2-4-6/h8H,1-5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
Clé InChI |
PJQRHOIDKSEWFE-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(=C(C[C@@H](C(=O)O)N)C(=O)O)C1 |
SMILES canonique |
C1CCC(=C(CC(C(=O)O)N)C(=O)O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


